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molecular formula C7H6ClN3 B077018 6-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 14793-00-1

6-Chloro-2-methylimidazo[1,2-b]pyridazine

Cat. No. B077018
M. Wt: 167.59 g/mol
InChI Key: GWHLOBFYCUGPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05017212

Procedure details

A solution of 13.0 g of 3-amino-6-chloropyridazine, 15.2 g of bromoacetone in 200 ml of propanol is heated under reflux for 3 hours. After cooling, the precipitated crystals are collected by filtration and dissolved in 100 ml of water. The solution is neutralized with potassium carbonate and the precipitated crystals are collected by filtration. Upon recrystallization from ethanol, it affords 8.2 g of the title compound having mp. 131° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Br[CH2:10][C:11](=O)[CH3:12]>C(O)CC>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([CH3:12])[N:1]=2)[N:4]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Name
Quantity
15.2 g
Type
reactant
Smiles
BrCC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml of water
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
Upon recrystallization from ethanol, it

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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